
IC87201
概要
説明
IC87201は、シナプス後密度タンパク質95(PSD-95)と神経型一酸化窒素合成酵素(nNOS)の相互作用阻害剤として知られる化合物です。この相互作用は、様々な神経学的プロセスに関与するN-メチル-D-アスパラギン酸(NMDA)受容体の細胞内シグナル伝達経路において重要です。This compoundは、動物モデルにおける脳卒中後の脳損傷を軽減し、行動能力を向上させる効果が期待されています .
科学的研究の応用
IC87201 has several scientific research applications, particularly in the fields of neurology and cardiology:
作用機序
IC87201は、PSD-95とnNOSのタンパク質間の相互作用を阻害することにより効果を発揮します。この阻害は、海馬培養におけるNMDA誘発性サイクリックグアノシンモノホスファート(cGMP)の産生を阻害し、神経毒性と神経損傷を軽減します . この化合物は、PSD-95のPDZドメインを特異的に標的とし、PSD-95の他の重要な相互作用に影響を与えることなく、nNOSとの相互作用を阻害します .
類似の化合物との比較
This compoundは、nNOS/PSD-95相互作用のもう1つの阻害剤であるZL006と比較されることが多いです。両方の化合物は、動物モデルにおける虚血性脳損傷と疼痛を軽減する効果が期待されています . this compoundは、特に虚血後の心臓副作用を軽減する上で、特定の研究においてより効果的であることが判明しています . 他の類似の化合物には、NMDA受容体アンタゴニストとして作用するデキストロメトルファン臭化水素酸塩一水和物がありますが、メカニズムと効果は異なります .
生化学分析
Biochemical Properties
IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. IC-87201 inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .
Cellular Effects
IC-87201 has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, IC-87201 affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .
Molecular Mechanism
At the molecular level, IC-87201 exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, IC-87201 reduces the harmful effects of excessive NO production without affecting NMDA receptor function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of IC-87201 have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that IC-87201 can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .
Dosage Effects in Animal Models
The effects of IC-87201 vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for IC-87201 .
Metabolic Pathways
IC-87201 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .
Transport and Distribution
Within cells and tissues, IC-87201 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . IC-87201’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .
Subcellular Localization
IC-87201’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .
化学反応の分析
IC87201は、酸化や還元などの従来の化学反応よりも、タンパク質との相互作用を含む反応を主に起こします。PSD-95のnNOSへの結合を阻害し、神経毒性と神経損傷の重要な因子である一酸化窒素の生成を抑制します . 化合物の有効性は、蛍光偏光や等温滴定カロリメトリーなどの生化学的および生物物理的方法によって評価されます .
科学研究への応用
This compoundは、神経学や心臓病学の分野で、特に科学研究への応用が数多くあります。
類似化合物との比較
IC87201 is often compared with ZL006, another inhibitor of the nNOS/PSD-95 interaction. Both compounds have shown promise in reducing ischemic brain damage and pain in animal models . this compound has been found to be more effective in certain studies, particularly in reducing post-ischemic cardiac side effects . Other similar compounds include dextromethorphan hydrobromide monohydrate, which acts as an NMDA receptor antagonist but with different mechanisms and efficacy .
準備方法
IC87201の合成には、中間体の調製や、特定の条件下でのそれらの反応を含む、いくつかの段階が含まれます。詳細な合成経路や工業生産方法は、パブリックドメインでは容易に入手できませんが、この化合物は、生物活性に必要な正しい構造配置を確実にする一連の有機反応によって合成されることが知られています .
生物活性
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol is a compound that has garnered interest due to its unique structural features and potential applications in various fields, particularly in photostabilization and biological activity. The presence of the benzotriazole moiety is significant for its UV absorption properties, while the dichlorophenol group contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 263.1 g/mol
Biological Activity Overview
Research indicates that compounds similar to 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol exhibit a range of biological activities, including antibacterial, antifungal, and potential cytotoxic effects. The benzotriazole derivatives are known for their interaction with various cellular components, which may lead to diverse biological responses.
Antimicrobial Activity
Studies have shown that benzotriazole derivatives can display significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus (both MRSA and MSSA), Escherichia coli, and Bacillus subtilis. Results indicate that certain derivatives exhibit zone inhibition diameters comparable to standard antibiotics .
- Antifungal Activity : The introduction of halogen substituents in benzotriazole structures has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 25 μg/mL .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzotriazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives showed varying degrees of activity, with some compounds inhibiting bacterial growth at concentrations as low as 12.5 μg/mL .
Study 2: Cytotoxic Effects
In vitro studies have indicated that certain benzotriazole compounds can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. Further research is required to elucidate the exact pathways involved.
Comparative Analysis of Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol:
Compound Name | Structure Features | Unique Properties | Biological Activity |
---|---|---|---|
2-(2H-benzotriazol-2-yl)-4-methylphenol | Methyl group instead of dichloro | Excellent UV absorption | Moderate antibacterial activity |
2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol | tert-butyl enhances solubility | Used as a UV stabilizer | Significant antifungal activity |
3-(3-(2H-benzotriazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid | Propanoic acid side chain | Strong antioxidant properties | Antimicrobial effects observed |
特性
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IC87201 interact with its target and what are the downstream effects?
A: this compound disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, this compound reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.
Q2: What are the documented effects of this compound in animal models of stroke?
A: In a rat model of middle cerebral artery occlusion (MCAO), this compound administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that this compound administration attenuates post-stroke injuries [].
Q3: How does this compound impact opioid reward and relapse-like behavior?
A: Research indicates that this compound can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, this compound attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while this compound didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].
Q4: Are there any known structural analogs of this compound with similar biological activity?
A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like this compound, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.
Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?
A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, this compound and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。